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For Researchers, Scientists, and Drug Development Professionals

Introduction
ATL-802 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G

protein-coupled receptor implicated in a variety of physiological and pathological processes.

This document provides a comprehensive technical overview of the methodologies and data

essential for assessing the target engagement and validation of ATL-802. The A2BAR is a

promising therapeutic target for conditions such as diabetes, inflammatory bowel disease, and

cancer.[1][2][3] Understanding the binding characteristics, functional activity, and downstream

signaling effects of ATL-802 is critical for its preclinical and clinical development.

Data Presentation
Quantitative Analysis of ATL-802 Activity
The following tables summarize the key quantitative data for ATL-802, providing a clear

comparison of its binding affinity and functional potency.
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Compound
Receptor
Subtype

Species Ki (nM) Reference

ATL-802 A2BAR Mouse 8.6

A1AR Mouse

>900-fold

selectivity vs

A2BAR

A2AAR Mouse

>900-fold

selectivity vs

A2BAR

A3AR Mouse

>900-fold

selectivity vs

A2BAR

Table 1: Binding Affinity of ATL-802 at Mouse Adenosine Receptors. This table presents the

inhibitory constant (Ki) of ATL-802 for the mouse A2B adenosine receptor, highlighting its high

potency and selectivity against other adenosine receptor subtypes. Data derived from

radioligand binding assays.

Note: Specific Ki values for human adenosine receptor subtypes and IC50 values from

functional assays for ATL-802 are not readily available in the public domain. The data

presented here is based on available preclinical research.

Experimental Protocols
Radioligand Binding Assay for Target Engagement
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of

ATL-802 for the A2B adenosine receptor.

Objective: To quantify the binding affinity of ATL-802 to the A2BAR expressed in a recombinant

cell line.

Materials:

Cell Membranes: Membranes from HEK-293 cells stably expressing the human A2BAR.
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Radioligand: [3H]-ZM241385 (a high-affinity A2AAR antagonist that also binds to A2BAR).

Non-specific Binding Control: A high concentration of a non-radiolabeled A2BAR antagonist

(e.g., 10 µM ZM241385).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

ATL-802: A range of concentrations for competition binding.

Scintillation Counter and Vials.

Glass Fiber Filters.

Procedure:

Membrane Preparation: Prepare cell membranes from HEK-293 cells overexpressing the

human A2BAR. Determine the protein concentration of the membrane preparation using a

standard protein assay (e.g., BCA assay).

Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

30 µg of cell membrane protein.

A fixed concentration of [3H]-ZM241385 (e.g., 5 nM).[4]

Varying concentrations of ATL-802 (e.g., from 0.1 nM to 10 µM).

For non-specific binding, add 10 µM ZM241385 instead of ATL-802.

For total binding, add assay buffer instead of ATL-802 or non-specific control.

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach

equilibrium.[5]

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to

separate bound from free radioligand.
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Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically

bound radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding as a function of the ATL-802 concentration and fit the

data to a one-site competition model to determine the IC50 value. Calculate the Ki value

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant for the receptor.[4]

cAMP Functional Assay for Target Validation
This protocol outlines a functional assay to measure the ability of ATL-802 to antagonize

agonist-induced cyclic AMP (cAMP) accumulation, a key downstream signaling event of A2BAR

activation.

Objective: To determine the functional potency (IC50) of ATL-802 in blocking A2BAR-mediated

signaling.

Materials:

Cells: HEK-293 cells endogenously or recombinantly expressing the human A2BAR.

Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a non-selective adenosine receptor

agonist.

ATL-802: A range of concentrations for antagonism.

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF,

AlphaScreen, or ELISA-based).

Cell Culture Medium and Reagents.

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or rolipram) to prevent cAMP degradation.

Procedure:
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Cell Seeding: Seed HEK-293 cells expressing the A2BAR into a 96-well plate and culture

overnight.

Pre-incubation with Antagonist: Wash the cells with assay buffer and pre-incubate with

varying concentrations of ATL-802 for 15-30 minutes at 37°C in the presence of a PDE

inhibitor.

Agonist Stimulation: Add a fixed concentration of NECA (typically the EC80 concentration for

cAMP accumulation) to the wells and incubate for an additional 15-30 minutes at 37°C.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis: Plot the cAMP levels as a function of the ATL-802 concentration. Fit the data

to a sigmoidal dose-response curve to determine the IC50 value of ATL-802 for the inhibition

of agonist-stimulated cAMP production.

Mandatory Visualization
A2B Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2B adenosine

receptor and the point of intervention for the antagonist ATL-802.
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Click to download full resolution via product page

Caption: A2B Adenosine Receptor Signaling Pathway and ATL-802 Inhibition.

Experimental Workflow for Target Engagement
The following diagram outlines the logical flow of experiments to establish the target

engagement of ATL-802.
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Caption: Experimental Workflow for ATL-802 Target Engagement and Validation.

Conclusion
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This technical guide provides a framework for the comprehensive evaluation of ATL-802 as an

A2B adenosine receptor antagonist. The presented data, though limited by public availability,

demonstrates the high potency and selectivity of ATL-802 for its target. The detailed

experimental protocols for radioligand binding and functional cAMP assays offer a clear path

for researchers to independently verify and expand upon these findings. The visualization of

the A2BAR signaling pathway and the experimental workflow provides a conceptual and

practical guide for the continued investigation and validation of ATL-802 in relevant therapeutic

areas. Further studies are warranted to fully elucidate the in vivo efficacy and downstream

signaling effects of ATL-802 to support its progression as a clinical candidate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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